Ethyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with the molecular formula C15H19Cl3N2O3S. This compound is known for its unique structure, which includes a benzothiophene ring, a trichloroethyl group, and an acetylamino group.
Preparation Methods
The synthesis of Ethyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps. One common synthetic route includes the reaction of 2,2,2-trichloroethylamine with acetyl chloride to form 1-(acetylamino)-2,2,2-trichloroethylamine. This intermediate is then reacted with ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate under specific conditions to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of catalysts and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Ethyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the trichloroethyl group.
Scientific Research Applications
Ethyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Mechanism of Action
The mechanism of action of Ethyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The trichloroethyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The benzothiophene ring may also play a role in binding to biological targets, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with similar compounds such as:
Ethyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}carbothioylamino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: This compound has a similar structure but includes a carbothioyl group, which may alter its chemical and biological properties.
Ethyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H19Cl3N2O3S |
---|---|
Molecular Weight |
413.7 g/mol |
IUPAC Name |
ethyl 2-[(1-acetamido-2,2,2-trichloroethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C15H19Cl3N2O3S/c1-3-23-13(22)11-9-6-4-5-7-10(9)24-12(11)20-14(15(16,17)18)19-8(2)21/h14,20H,3-7H2,1-2H3,(H,19,21) |
InChI Key |
CYXFEZPDYIDMJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(C(Cl)(Cl)Cl)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.